molecular formula C12H11ClFNO3 B1394334 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1217118-87-0

1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1394334
CAS No.: 1217118-87-0
M. Wt: 271.67 g/mol
InChI Key: GFXQVQRBRNLOMS-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The 5-oxo group suggests the presence of a carbonyl group (C=O) on the pyrrolidine ring. The molecule also has a carboxylic acid group (-COOH), which is a common functional group in organic chemistry and biochemistry . The 4-Chloro-3-fluorobenzyl group is a benzyl group (a benzene ring attached to a CH2 group) with chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like fluorine and chlorine could result in areas of relative negative and positive charge, influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the benzyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s solubility in water and organic solvents would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-repelling) groups .

Scientific Research Applications

Synthesis and Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, related to the compound , have been synthesized and found to exhibit potent antioxidant activities. Some derivatives demonstrated higher antioxidant activity than well-known antioxidants like ascorbic acid. The detailed structure of these derivatives was confirmed through X-ray diffraction analysis (Tumosienė et al., 2019).

Characterization of Complexes

Tri(o-fluorobenzyl)tin chloride reacted with sodium of heteroaromatic carboxylic acid, including compounds similar to the one , to yield various complexes. These have been characterized using techniques like IR and NMR spectroscopy, and the crystal structures of some were determined by single crystal X-ray diffraction, revealing details about the bonding and geometry of these complexes (Yin et al., 2004).

Antibacterial Agents

Related compounds, such as pyridonecarboxylic acids, have been synthesized and evaluated for their antibacterial properties. These compounds showed significant antibacterial activity, making them candidates for further biological studies (Egawa et al., 1984).

HIV-1 Integrase Inhibitors

Quinolone carboxylic acids, structurally related to 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, have been identified as a novel class of HIV-1 integrase inhibitors. These compounds have shown potent inhibitory effects in assays and have potential as antiretroviral drugs (Sato et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in fields like medicinal chemistry, materials science, or synthetic chemistry .

Biochemical Analysis

Cellular Effects

The effects of 1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid on various cell types and cellular processes are profound. In immune cells, it has been shown to reduce the secretion of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α by modulating the nuclear factor kappa B signaling pathway . This modulation can lead to decreased inflammation and improved cellular function. In cancer cells, the compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, suggesting its potential as an anti-cancer agent. Furthermore, this compound can influence gene expression and cellular metabolism, contributing to its diverse cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptor sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit cyclooxygenase activity, reducing the production of prostaglandins and thereby decreasing inflammation . Additionally, it can activate peroxisome proliferator-activated receptor gamma, which plays a role in regulating gene expression related to inflammation and metabolism . These binding interactions and subsequent changes in gene expression are crucial for understanding the compound’s molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity for extended periods. It is subject to degradation under extreme pH or temperature conditions, which can affect its efficacy. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and potential therapeutic benefits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert anti-inflammatory and anti-cancer effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, influencing its localization and accumulation in target tissues . Additionally, binding proteins can facilitate its distribution within the cellular environment, affecting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, further influencing its biochemical activity.

Properties

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXQVQRBRNLOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-3-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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